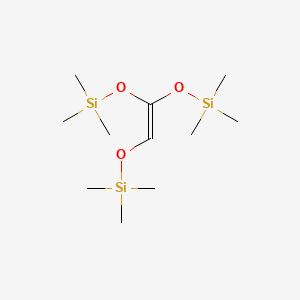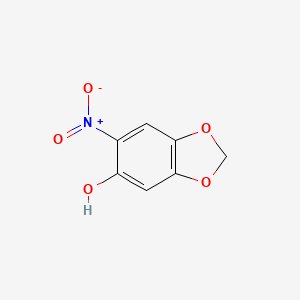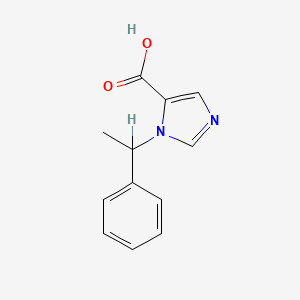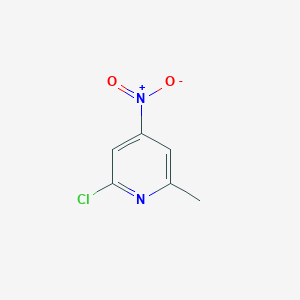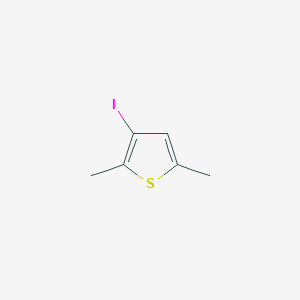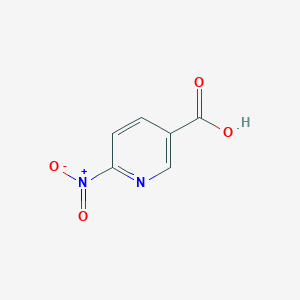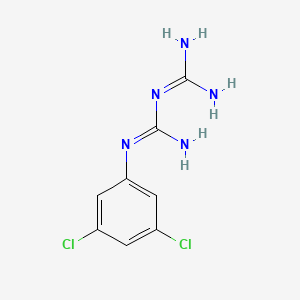
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Impact Assessment
Assessment of Chlorophenol Contamination : Chlorophenols, including derivatives similar to N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, have been extensively reviewed for their environmental impact, particularly in aquatic environments. These compounds generally exert moderate toxic effects on mammalian and aquatic life, with their toxicity to fish upon long-term exposure being considerable. Their persistence in the environment varies, becoming moderate to high depending on conditions, despite their low bioaccumulation potential. The significant organoleptic impact of chlorophenols highlights the importance of monitoring and mitigating their presence in water bodies (Krijgsheld & Gen, 1986).
Toxicological Insights and Remediation Efforts
Herbicide Toxicity and Biodegradation : Studies focusing on herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), which share structural similarities with N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, provide insight into environmental persistence, toxicity, and degradation pathways. These analyses emphasize the ecological risks associated with herbicide use and the potential for microbial biodegradation as a remediation strategy, underscoring the environmental implications of such chemicals and the need for sustainable management practices (Magnoli et al., 2020).
Analytical Techniques for Detection and Analysis
Advanced Analytical Methodologies : The development and application of sophisticated analytical techniques, such as ion mobility spectrometry (IMS), have broadened the scope of detecting and analyzing compounds like N-(3,5-dichlorophenyl)imidodicarbonimidic diamide in various matrices. These advancements facilitate quality control, environmental monitoring, and clinical analyses, offering high sensitivity, specificity, and rapid throughput for detecting chlorophenols and related compounds in complex samples (Armenta, Alcalà, & Blanco, 2011).
Wirkmechanismus
Target of Action
The primary target of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide is the enzyme Thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is an essential precursor for DNA replication and repair .
Mode of Action
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide: interacts with its target, Thymidylate synthase, by binding to its active site . This interaction inhibits the enzyme’s activity, leading to a decrease in the production of dTMP
Biochemical Pathways
The inhibition of Thymidylate synthase by N-(3,5-dichlorophenyl)imidodicarbonimidic diamide affects the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is responsible for the production of dTMP, a critical component of DNA. By inhibiting this pathway, the compound can disrupt DNA synthesis and repair, leading to cell cycle arrest and potentially cell death .
Pharmacokinetics
The ADME properties of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide Like many small molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces . These properties can impact the compound’s bioavailability, or the proportion of the administered dose that reaches the systemic circulation and can exert a therapeutic effect .
Result of Action
The molecular and cellular effects of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide ’s action are primarily due to its inhibition of Thymidylate synthase and the subsequent disruption of DNA synthesis and repair . This can lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells .
Action Environment
The action, efficacy, and stability of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide can be influenced by various environmental factors. For example, the compound’s stability and solubility can be affected by temperature and pH, which can impact its absorption and distribution in the body . Additionally, the compound’s efficacy can be influenced by the presence of other drugs or substances that interact with the same target or biochemical pathway .
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXACHZAYWAZJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339817 |
Source


|
| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |
CAS RN |
1672-93-1 |
Source


|
| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

